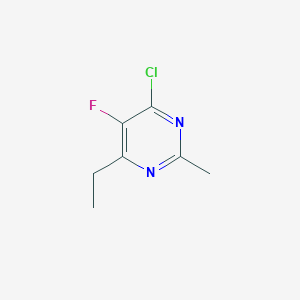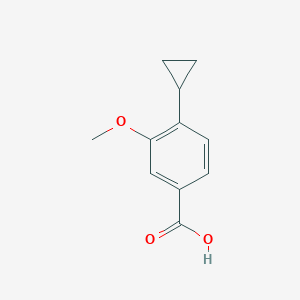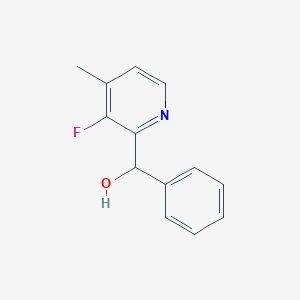
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(cyclopent-2-en-1-yl)amino)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(cyclopent-2-en-1-yl)amino)propanoic acid: . It belongs to the class of amino acids and derivatives.
Preparation Methods
Synthetic Routes: The synthetic route for this compound involves the following steps:
Protection of Fluorene Amine: The fluorene amine is protected by reacting it with an appropriate protecting group (such as methoxycarbonyl) to form the fluorene amine derivative.
Introduction of Cyclopentenyl Group: The protected fluorene amine is then reacted with cyclopentenyl bromide or another suitable cyclopentenyl derivative to introduce the cyclopentenyl group.
Deprotection: The protecting group is removed to yield the final compound.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using optimized conditions. specific industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions may occur at the cyclopentenyl or fluorene moieties.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) can be used.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products: The major products depend on the specific reaction conditions and the substituents present. Detailed analysis would require experimental data.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to amino acids and their derivatives.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
While there are related compounds, the uniqueness of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(cyclopent-2-en-1-yl)amino)propanoic acid lies in its specific combination of fluorene, cyclopentenyl, and amino acid moieties.
For similar compounds, consider (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid and (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid .
Properties
Molecular Formula |
C23H23NO4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-[cyclopent-2-en-1-yl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C23H23NO4/c1-15(22(25)26)24(16-8-2-3-9-16)23(27)28-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h2,4-8,10-13,15-16,21H,3,9,14H2,1H3,(H,25,26) |
InChI Key |
SLKPQZHHLWWSAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N(C1CCC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13080892.png)




![2-(Ethylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13080926.png)
![1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13080935.png)


![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13080950.png)




